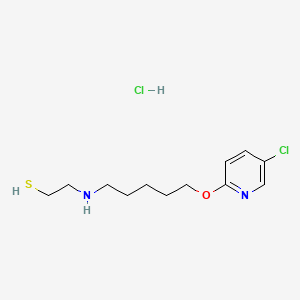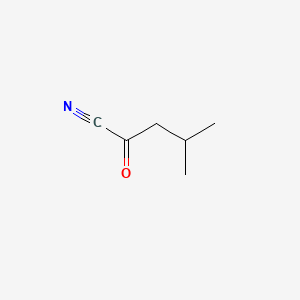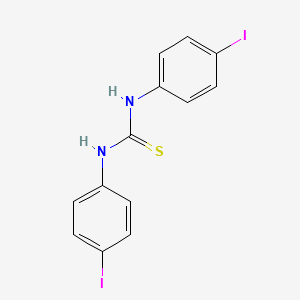![molecular formula C27H38N2O2 B11998782 N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]dodecanamide](/img/structure/B11998782.png)
N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]dodecanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]dodecanamide is an organic compound characterized by its complex structure, which includes a dodecanamide backbone, a methoxyphenyl group, and a methylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]dodecanamide typically involves a multi-step process:
Formation of the Methoxyphenyl Intermediate: The initial step involves the reaction of 4-methylphenol with methanol in the presence of an acid catalyst to form 4-methylphenyl methoxy.
Aldehyde Formation: The methoxyphenyl intermediate is then reacted with formaldehyde to form 4-[(4-methylphenyl)methoxy]benzaldehyde.
Schiff Base Formation: The benzaldehyde is then condensed with dodecanamide in the presence of an acid catalyst to form the Schiff base, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the Schiff base, converting it into the corresponding amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for halogenation.
Major Products
Oxidation: Formation of 4-[(4-methylphenyl)methoxy]benzoic acid.
Reduction: Formation of N-[(4-[(4-methylphenyl)methoxy]phenyl)methylamino]dodecanamide.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
科学的研究の応用
Chemistry
In chemistry, N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]dodecanamide is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a model compound for studying Schiff base interactions with proteins and nucleic acids.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Schiff bases are known for their biological activity, including antimicrobial, antifungal, and anticancer properties.
Industry
In industrial applications, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]dodecanamide involves its ability to form stable complexes with metal ions and interact with biological macromolecules. The Schiff base moiety allows it to act as a ligand, forming coordination complexes with transition metals. These complexes can exhibit various biological activities, including enzyme inhibition and antimicrobial effects.
類似化合物との比較
Similar Compounds
- N-[(E)-[4-[(2-methylphenyl)methoxy]phenyl]methylideneamino]dodecanamide
- N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]nonanamide
Uniqueness
Compared to similar compounds, N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]dodecanamide is unique due to its specific structural features, such as the length of the dodecanamide chain and the position of the methoxy and methyl groups. These structural differences can significantly influence its chemical reactivity and biological activity, making it a compound of particular interest in various research fields.
特性
分子式 |
C27H38N2O2 |
|---|---|
分子量 |
422.6 g/mol |
IUPAC名 |
N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]dodecanamide |
InChI |
InChI=1S/C27H38N2O2/c1-3-4-5-6-7-8-9-10-11-12-27(30)29-28-21-24-17-19-26(20-18-24)31-22-25-15-13-23(2)14-16-25/h13-21H,3-12,22H2,1-2H3,(H,29,30)/b28-21+ |
InChIキー |
OANQOGHLJSQREY-SGWCAAJKSA-N |
異性体SMILES |
CCCCCCCCCCCC(=O)N/N=C/C1=CC=C(C=C1)OCC2=CC=C(C=C2)C |
正規SMILES |
CCCCCCCCCCCC(=O)NN=CC1=CC=C(C=C1)OCC2=CC=C(C=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(2,4-dichlorophenyl)-4-{[(E)-(3,4-dichlorophenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11998704.png)
![3-(4-ethoxyphenyl)-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11998708.png)
![2-[3-(Benzyloxy)propyl]malonic acid](/img/structure/B11998716.png)

![2-ethoxy-6-((E)-{[3-mercapto-5-(4-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B11998729.png)
![5-(4-methylphenyl)-4-{[(E)-(3-nitrophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11998730.png)




![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide](/img/structure/B11998757.png)
![4-[(E)-2-phenylethenyl]morpholine](/img/structure/B11998765.png)
![2-[(5-Chloro-2-nitrophenyl)sulfanyl]benzoic acid](/img/structure/B11998766.png)

